Bienvenue dans la boutique en ligne BenchChem!

(S)-5-Amino-2-((R)-2-chloropropanamido)-5-oxopentanoic acid

Process intermediate stability Diastereomeric excess retention AlaGln manufacturing

(S)-5-Amino-2-((R)-2-chloropropanamido)-5-oxopentanoic acid, systematically named N2-[(2R)-2-chloropropionyl]-L-glutamine (also referred to as D-2-chloropropionyl-L-glutamine), is a chiral halogenated dipeptide analog with molecular formula C8H13ClN2O4 and molecular weight 236.65 g/mol. The compound contains two stereogenic centers in the (R,S) configuration and features a chlorine atom at the α-position of the propionyl moiety, distinguishing it from the parent dipeptide L-alanyl-L-glutamine (AlaGln, CAS 39537-23-0).

Molecular Formula C8H13ClN2O4
Molecular Weight 236.65 g/mol
CAS No. 159141-33-0
Cat. No. B140140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5-Amino-2-((R)-2-chloropropanamido)-5-oxopentanoic acid
CAS159141-33-0
Molecular FormulaC8H13ClN2O4
Molecular Weight236.65 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CCC(=O)N)C(=O)O)Cl
InChIInChI=1S/C8H13ClN2O4/c1-4(9)7(13)11-5(8(14)15)2-3-6(10)12/h4-5H,2-3H2,1H3,(H2,10,12)(H,11,13)(H,14,15)/t4-,5+/m1/s1
InChIKeyJAKFXLPGGKWCLJ-UHNVWZDZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-5-Amino-2-((R)-2-chloropropanamido)-5-oxopentanoic Acid (CAS 159141-33-0): Compound Identity and Industrial Context


(S)-5-Amino-2-((R)-2-chloropropanamido)-5-oxopentanoic acid, systematically named N2-[(2R)-2-chloropropionyl]-L-glutamine (also referred to as D-2-chloropropionyl-L-glutamine), is a chiral halogenated dipeptide analog with molecular formula C8H13ClN2O4 and molecular weight 236.65 g/mol [1]. The compound contains two stereogenic centers in the (R,S) configuration and features a chlorine atom at the α-position of the propionyl moiety, distinguishing it from the parent dipeptide L-alanyl-L-glutamine (AlaGln, CAS 39537-23-0) [2]. It is recognized within pharmaceutical quality frameworks as Alanyl Glutamine Impurity 21 and serves simultaneously as a critical process intermediate in the industrial-scale manufacture of AlaGln for parenteral nutrition formulations and as a characterized reference standard for impurity profiling in AlaGln drug substance and finished product analysis [2].

Why D-2-Chloropropionyl-L-Glutamine Cannot Be Replaced by Bromo Analogs or Generic Halogenated Intermediates


Substituting D-2-chloropropionyl-L-glutamine with its bromo counterpart or alternative halogenated propionyl-glutamine derivatives in either the synthetic route or the analytical reference standard context introduces quantifiable performance deficits that propagate through manufacturing and quality control workflows. The bromo analogue (D-2-bromopropionyl-L-glutamine) exhibits pH- and temperature-dependent degradation of both diastereomeric excess and chemical content under standard process conditions, while the chloro compound remains fully stable across all relevant pH and temperature ranges [1]. This stability differential translates directly into 11.7 percentage-point higher isolated yield at production scale (81.7% vs. 70.0%) and a 3.1 percentage-point advantage in diastereomeric excess (99.7% de vs. 96.6% de), rendering the bromo intermediate economically and qualitatively inferior for large-scale AlaGln manufacture [1]. For analytical applications, the chlorine-specific mass defect and distinct chromatographic retention behavior enable unambiguous separation from co-eluting stereoisomers—a capability that bromo or non-halogenated analogs cannot replicate under validated pharmacopoeial HPLC conditions [1][2].

Quantitative Comparative Evidence: D-2-Chloropropionyl-L-Glutamine vs. Closest Analogs and In-Class Candidates


Intermediate Diastereomeric and Chemical Stability Under Process-Relevant pH and Temperature: Chloro vs. Bromo Analogue

In a direct head-to-head stability comparison across three pH conditions (pH 2, 6, and 10) at temperatures of 30 °C and 50 °C, D-2-chloropropionyl-L-glutamine (target compound, designated 3b) demonstrated complete stability with no decrease in either diastereomeric excess (% de) or HPLC-measured content at any tested pH or temperature. In contrast, the bromo analogue D-2-bromopropionyl-L-glutamine (3a) exhibited significant degradation: at pH 10 and 6 at 50 °C, its diastereomeric excess decreased measurably (Figures 1 and 2), and its HPLC content declined (Figure 4). At pH 2, the bromo compound remained stable only because of crystal insolubility. This stability gap was the primary rationale for selecting the chloro intermediate over the bromo analogue for industrial AlaGln production [1].

Process intermediate stability Diastereomeric excess retention AlaGln manufacturing Halogenated propionyl-glutamine

Large-Scale Production Yield, Purity, and Diastereomeric Excess: Chloro Intermediate Outperforms Bromo Analogue at 600–880 g Scale

When both halogenated intermediates were produced via the same Schotten-Baumann reaction route (acid chloride formation followed by condensation with L-glutamine), the chloro intermediate 3b substantially outperformed the bromo intermediate 3a in all three critical production metrics at multi-hundred-gram scale. Using D-2-chloropropionic acid (98.8% ee) at 600 g scale, 3b was isolated in 81.7% yield with 99.8% HPLC purity and 99.7% diastereomeric excess. In contrast, from D-2-bromopropionic acid (87.4% ee) at 880 g scale, 3a gave only 70.0% yield, 97.5% purity, and 96.6% de. Even at small scale (11.5 g), the bromo intermediate achieved only 72.4% yield [1]. The performance gap widens at production scale due to the bromo compound's intrinsic instability.

Large-scale peptide intermediate production Isolated yield HPLC purity Diastereomeric excess

Ammonolysis Reactivity Profile: Higher Temperature Requirement Offset by Acceptable Product Quality and Superior Overall Process Economics

In the ammonolysis step that converts the halogenated intermediate to the final AlaGln API, D-2-chloropropionyl-L-glutamine (3b) requires a higher reaction temperature (60 °C, 9 h) compared to its bromo analogue (40 °C, 6 h), and produces AlaGln with slightly lower diastereomeric excess (97.5% de vs. 98.6% de) and purity (98.1% vs. 99.2%) prior to purification. However, the authors of the process development study explicitly selected the chloro route as the more profitable manufacturing method because the advantages in intermediate stage stability, yield, and lower starting material cost outweighed the marginally higher ammonolysis temperature requirement. Post-purification (anion resin treatment and recrystallization), AlaGln derived from the chloro route achieved 99.80% HPLC purity with all major by-products reduced to non-detectable levels (<0.01%) [1]. The condensation step yield for the chloro intermediate has been independently reported at 92% under optimized conditions (toluene-water, 0–5 °C, 2 equiv NaOH) [2].

Ammonolysis reaction kinetics AlaGln diastereomeric excess Process cost optimization By-product profile

Regulatory Impurity Specification: Quantified Acceptance Limits for D-2-Chloropropionyl-L-Glutamine as a Process-Specific Reference Standard in AlaGln Quality Control

D-2-chloropropionyl-L-glutamine is commercially designated as Alanyl Glutamine Impurity 21 (also cataloged as Impurity 1 in some pharmacopoeial frameworks) and is used as a fully characterized reference standard for HPLC-based related substances testing of AlaGln API . Regulatory compositional guidelines from the Australian TGA specify that any individual impurity in AlaGln drug substance must not exceed 0.15% w/w, with total impurities not more than 0.5% w/w [1]. The Chinese Pharmacopoeia (2015 Edition) further delineates specific limits: named impurities such as cyclo-(L-Ala-L-Gln) ≤0.2%, cyclo-(L-Ala-L-Glu) ≤0.04%, and other single unknown impurities (including residual chloropropionyl intermediate) ≤0.1%, with total unknown impurities ≤0.5% [2]. The compound's distinct HPLC retention time (25.1 min on YMC-Pack ODS-AQ313) and resolution from its L-2-chloropropionyl-L-glutamine diastereomer (27.9 min) enable accurate quantification at these regulatory thresholds [3]. Unlike non-halogenated process impurities (e.g., cyclo(AlaGln), AlaGlu), the chlorine atom provides a characteristic isotopic signature (³⁵Cl/³⁷Cl) detectable by LC-MS, offering additional specificity for confirmatory identification in impurity profiling workflows [3].

Pharmaceutical impurity reference standard ICH Q3A Pharmacopoeial related substances ANDA method validation

Physicochemical Identity Markers: Melting Point, Optical Rotation, and Chromatographic Resolution Enable Unambiguous Compound Verification

D-2-chloropropionyl-L-glutamine possesses well-defined physicochemical identity markers that differentiate it from structurally similar compounds. The melting point is 153 °C (decomposition, after double recrystallization from water), and the specific optical rotation is [α]²⁰D −9.9° (c = 5, H₂O) [1]. These values contrast with the final product L-alanyl-L-glutamine, which has [α]D +9.0° to +11.0° (c = 10, H₂O) per TGA and ChP specifications [2][3], and with the bromo analogue whose melting point and optical rotation differ due to the larger halogen. In HPLC analysis, the chloro intermediate elutes at 25.1 min on a YMC-Pack ODS-AQ313 column, while its L-2-chloropropionyl-L-glutamine diastereomer elutes at 27.9 min, providing a resolution window of 2.8 min that supports robust system suitability testing [1]. The chlorine atom also confers a computed LogP (XLogP3-AA) of −0.6, indicating moderate hydrophilicity distinct from the more lipophilic bromo analogue [4].

Compound identity verification Specific optical rotation Melting point characterization HPLC method system suitability

Optimal Deployment Scenarios for (S)-5-Amino-2-((R)-2-chloropropanamido)-5-oxopentanoic Acid in Research and Industry


Industrial-Scale Synthesis of L-Alanyl-L-Glutamine API via the Chloropropionyl Intermediate Route

The compound is the preferred key intermediate for commercial manufacture of AlaGln for parenteral nutrition formulations. The industrial process, as developed and optimized by Kyowa Hakko Kogyo Co., uses D-2-chloropropionyl-L-glutamine as the penultimate intermediate, reacting it with aqueous ammonia at 60 °C in a pressure vessel to produce crude AlaGln, which is then purified by anion resin treatment (WA-30) and ethanol recrystallization to achieve 99.80% HPLC purity. The chloro intermediate's superior stability at process pH and temperature, combined with 81.7% isolated yield at 600 g scale and 99.8% purity, makes it economically preferable to the bromo analogue despite the higher ammonolysis temperature required [1]. The process has been validated at production scale and is documented in peer-reviewed literature with full experimental detail, including HPLC monitoring protocols where the reaction is continued until residual D-2-chloropropionyl-L-glutamine decreases to ≤3% by HPLC area [1].

Pharmaceutical Reference Standard for Related Substances Testing in AlaGln Drug Substance and Finished Product

As Alanyl Glutamine Impurity 21 (CAS 159141-33-0), this compound serves as a fully characterized reference standard for HPLC method development, method validation (AMV), and routine quality control testing of AlaGln API and its parenteral infusion formulations. Its defined chromatographic retention time (25.1 min on ODS-AQ313) and resolution from the L-2-chloropropionyl-L-glutamine diastereomer (27.9 min) support robust system suitability verification [1]. The chlorine atom's characteristic ³⁵Cl/³⁷Cl isotopic pattern (approximately 3:1 ratio) provides LC-MS confirmatory specificity that non-halogenated impurities (e.g., cyclo(AlaGln), AlaGlu, pyroGluAla) cannot offer [1]. Regulatory frameworks including the TGA (individual impurity ≤0.15% w/w) and Chinese Pharmacopoeia (other single unknown impurity ≤0.1%) establish quantitative limits that this reference standard enables laboratories to accurately monitor [2][3].

Stereochemical Process Control: Monitoring Diastereomeric Purity During Peptide Coupling and Ammonolysis Steps

The compound's well-defined diastereomeric excess (99.7% de achievable at production scale) and the availability of its L-2-chloropropionyl-L-glutamine diastereomer as a separable impurity (RT 27.9 vs. 25.1 min) make it an ideal system suitability marker for chiral HPLC methods used to monitor stereochemical integrity throughout the AlaGln synthesis [1]. The diastereomeric excess serves as a process analytical technology (PAT) parameter: degradation of the chloro intermediate's de% during pH cycling or thermal excursions would indicate a process deviation before it affects final API optical purity. This application is supported by the compound's demonstrated complete stability of diastereomeric excess across all process-relevant pH (2–10) and temperature (30–50 °C) conditions [1].

Forced Degradation and Stability-Indicating Method Development for AlaGln Formulations

In stress testing studies of parenteral amino acid infusion solutions containing AlaGln and glycyltyrosine, comprehensive impurity profiling using LC-ESI-MS/MS methods has identified multiple degradation products at quantifiable concentrations—for instance, cyclo(AlaGln) at 808 μg/mL, pyroGluAla at 122 μg/mL, and AlaGlu at 117 μg/mL after 6 months at 40 °C [1]. D-2-chloropropionyl-L-glutamine, as the immediate synthetic precursor, serves as a critical process impurity marker in these stability-indicating methods. Its distinct retention time and chlorine isotopic signature allow it to be distinguished from the degradation impurities that form under thermal and hydrolytic stress conditions, enabling laboratories to differentiate process-related impurities from true degradation products during forced degradation studies required for ICH Q1A(R2) stability testing [1][2].

Quote Request

Request a Quote for (S)-5-Amino-2-((R)-2-chloropropanamido)-5-oxopentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.